N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine
Description
Properties
IUPAC Name |
N-methyl-4,6-dimorpholin-4-yl-N-phenyl-1,3,5-triazin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O2/c1-22(15-5-3-2-4-6-15)16-19-17(23-7-11-25-12-8-23)21-18(20-16)24-9-13-26-14-10-24/h2-6H,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBUMXUUIJFFRSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and aniline derivatives. The reaction is carried out in the presence of a base such as sodium carbonate in a solvent mixture of dioxane and water. The reaction conditions include maintaining the temperature between 70-80°C to facilitate the substitution of chlorine atoms with morpholine and aniline groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the morpholine or phenyl groups can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Condensation Reactions: The compound can react with carboxylic acids and amines to form amides and esters.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and solvent conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazine derivatives, while condensation reactions can produce amides and esters.
Scientific Research Applications
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters such as serotonin and dopamine . The presence of morpholine groups enhances its binding affinity to these enzymes, leading to effective inhibition.
Comparison with Similar Compounds
Comparison with Similar Triazine Derivatives
Key Observations:
- Morpholino vs. Piperidinyl Substituents: Morpholino groups (oxygen-containing) enhance solubility and metabolic stability compared to piperidinyl (nitrogen-containing), as seen in the anti-inflammatory activity of compound 7a (piperidinyl) versus morpholino-based kinase inhibitors like PQR309 .
- Functional Group Influence : The 2-position substituent critically determines biological activity. For example, PQR309’s pyridin-2-amine group enables brain penetration and mTOR inhibition, while the phenyl group in MHY1485 may limit bioavailability due to hydrophobicity .
- Synthetic Yields: N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is synthesized with a high yield (81.3%) using Na₂CO₃ as a base, whereas amino acid derivatives (e.g., compound 23) exhibit lower yields (68.0%) due to steric challenges in coupling reactions .
Physicochemical Properties
- Melting Points: Morpholino-substituted triazines generally exhibit higher melting points (e.g., compound 22 at 260°C) compared to amino acid derivatives (compound 24 at 194–196°C), reflecting increased crystallinity from hydrogen-bonding morpholino groups .
- Solubility: Morpholino groups improve aqueous solubility, as evidenced by PQR309’s oral bioavailability and brain penetration, whereas dichloro derivatives (e.g., ) are typically lipophilic and require formulation optimization .
Biological Activity
N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine is a member of the triazine family, characterized by its unique morpholine and phenyl substitutions. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of oncology and biochemistry.
Synthesis
The synthesis of this compound typically involves the reaction of cyanuric chloride with morpholine and aniline derivatives. The reaction is conducted in a solvent mixture of dioxane and water at temperatures ranging from 70°C to 80°C, utilizing sodium carbonate as a base to facilitate the substitution reactions.
The compound exhibits various chemical properties that allow it to participate in:
- Substitution Reactions: Involving nucleophilic attacks where morpholine or phenyl groups can be replaced.
- Oxidation and Reduction Reactions: Altering its oxidation state and functional groups.
- Condensation Reactions: Forming amides and esters with carboxylic acids.
Anticancer Properties
This compound has shown promising anticancer activity. Studies indicate that compounds with a similar triazine nucleus can act as dual inhibitors of the PI3K/mTOR pathways, which are crucial in cancer cell proliferation. For example, derivatives of this compound have been reported to exhibit IC50 values in the low nanomolar range against various cancer cell lines .
Case Study: PI3K/mTOR Inhibition
A study demonstrated that certain derivatives of 4,6-dimorpholino-1,3,5-triazine displayed significant inhibitory activity against both PI3K and mTOR kinases. These compounds were noted for their ability to reduce cell viability in cancer models significantly .
Enzyme Inhibition
The compound has been studied for its potential to inhibit monoamine oxidase (MAO) enzymes. This inhibition can impact neurotransmitter metabolism, suggesting possible applications in neuropharmacology. The interaction with MAO may lead to increased levels of serotonin and dopamine, which could be beneficial in treating mood disorders.
Antimicrobial Activity
Research has also indicated that this compound exhibits antimicrobial properties. Compounds derived from this triazine structure have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents .
The mechanism through which this compound exerts its biological effects is primarily through enzyme inhibition. The compound's structural features allow it to interact specifically with target enzymes involved in critical metabolic pathways:
- PI3K/mTOR Pathway: Inhibition leads to reduced tumor growth.
- Monoamine Oxidase: Alters neurotransmitter levels impacting mood regulation.
Comparative Analysis
In comparison with similar compounds such as 4,6-dipiperidino derivatives, N-methyl-4,6-dimorpholino-N-phenyl exhibits distinct biological activities due to its unique substituents. This specificity can lead to variations in potency and selectivity towards different biological targets.
| Compound Name | IC50 (nM) | Biological Activity |
|---|---|---|
| N-methyl-4,6-dimorpholino-N-phenyl | 59.24 | EGFR Inhibition |
| 4,6-Dipiperidino derivative | 70.30 | PI3K/mTOR Inhibition |
| Tamoxifen | 69.10 | Estrogen Receptor Modulation |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine, and how can reaction yields be improved?
- Methodology : The synthesis of triazine derivatives typically involves sequential nucleophilic substitutions. For example, cyanuric chloride can react with amines (e.g., morpholine) under controlled conditions (0°C, Hünig’s base as a catalyst) to introduce substituents at the 4- and 6-positions. A third substitution with N-methylaniline at room temperature completes the synthesis. Yield optimization requires precise stoichiometry, temperature control, and purification via gradient elution (e.g., ethyl acetate/hexanes) .
- Key Parameters :
- Temperature : Lower temperatures (0°C) reduce side reactions during initial substitutions.
- Catalyst : Hünig’s base enhances nucleophilicity of amines.
- Purification : Silica column chromatography with gradient elution improves purity (>85% yield reported for analogous compounds) .
Q. How can researchers characterize the purity and structural integrity of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine?
- Methodology : Combine spectroscopic and chromatographic techniques:
- NMR Spectroscopy : , , and NMR (if applicable) confirm substituent positions and detect impurities. For example, NMR in DMSO-d6 resolves morpholine proton environments (δ 3.5–3.7 ppm) and aromatic protons (δ 6.5–8.5 ppm) .
- LC-MS/HRMS : Validates molecular weight (e.g., HRMS with <5 ppm error) and detects degradation products .
- Elemental Analysis : Matches calculated vs. observed C/H/N ratios (e.g., ±0.3% deviation) .
Advanced Research Questions
Q. What experimental models are appropriate for evaluating the pharmacological activity of N-methyl-4,6-dimorpholino-N-phenyl-1,3,5-triazin-2-amine as a kinase inhibitor?
- Methodology :
- In Vitro Assays : Use PI3K/mTOR enzyme inhibition assays (e.g., fluorescence-based ADP-Glo™ Kinase Assay) to measure IC. For analogs like PQR309, IC values ranged from 10–100 nM against PI3K isoforms .
- Cell-Based Studies : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7, PC-3) via MTT assays. Include positive controls (e.g., BKM120) and validate target engagement via Western blot (e.g., phospho-Akt suppression) .
- In Vivo Models : Use xenograft models (e.g., subcutaneous tumor implants in rodents) to evaluate bioavailability and efficacy. For brain-penetrant analogs, measure cerebrospinal fluid (CSF) concentrations .
Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and binding interactions of this compound?
- Methodology :
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and tautomerization pathways, as demonstrated for triazine derivatives in DMSO .
- Molecular Docking : Use AutoDock Vina to simulate binding to PI3Kγ (PDB: 1E8X). Focus on morpholine oxygen interactions with hinge-region residues (e.g., Val882) and π-stacking with phenyl groups .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., GROMACS) .
Q. How should researchers resolve contradictions in reported biological activity data for triazine derivatives?
- Methodology :
- Meta-Analysis : Compare datasets across studies (e.g., IC variability in kinase assays) while controlling for variables like ATP concentration, assay buffers, and cell passage number .
- Structural Elucidation : Use X-ray crystallography or 2D NMR (e.g., - HMBC) to confirm regiochemistry, as incorrect substitution patterns can alter activity .
- Reproducibility Protocols : Adopt standardized assay conditions (e.g., NIH/NCATS guidelines) and validate findings in orthogonal assays (e.g., SPR vs. enzymatic activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
